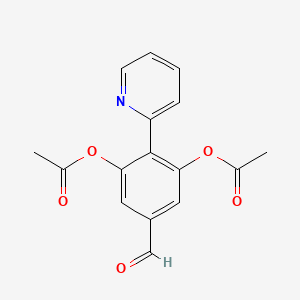
Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- is a complex organic compound that features a benzaldehyde core substituted with acetyloxy groups and a pyridinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the acylation of 3,5-dihydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3,5-bis(acetyloxy)-4-(2-pyridinyl)benzoic acid.
Reduction: 3,5-bis(acetyloxy)-4-(2-pyridinyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinyl moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 3,5-dihydroxy-4-(2-pyridinyl)-: Lacks the acetyloxy groups, which may result in different reactivity and biological activity.
Benzaldehyde, 3,5-bis(methoxy)-4-(2-pyridinyl)-: Contains methoxy groups instead of acetyloxy groups, leading to variations in chemical properties and applications.
Uniqueness
Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- is unique due to the presence of both acetyloxy and pyridinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.
Propriétés
Numéro CAS |
673476-31-8 |
|---|---|
Formule moléculaire |
C16H13NO5 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
(3-acetyloxy-5-formyl-2-pyridin-2-ylphenyl) acetate |
InChI |
InChI=1S/C16H13NO5/c1-10(19)21-14-7-12(9-18)8-15(22-11(2)20)16(14)13-5-3-4-6-17-13/h3-9H,1-2H3 |
Clé InChI |
YHQYKRBJGKTMDH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=CC(=C1C2=CC=CC=N2)OC(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


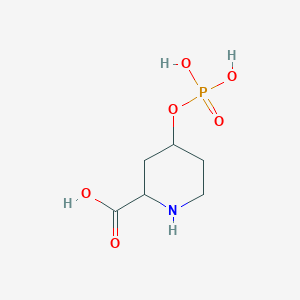
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)

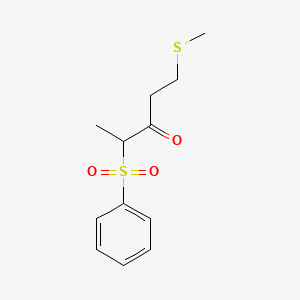
silane](/img/structure/B12545942.png)
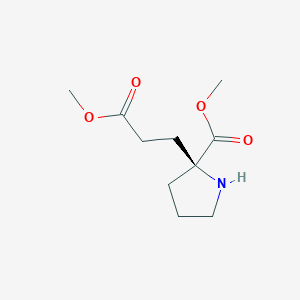

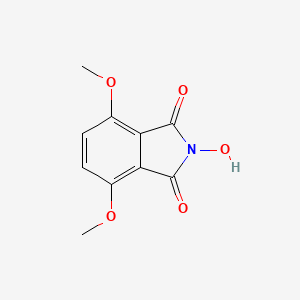
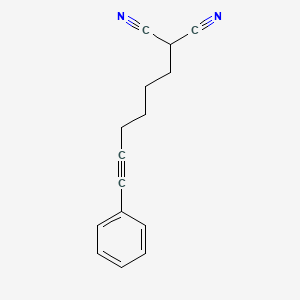


![Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate](/img/structure/B12545983.png)
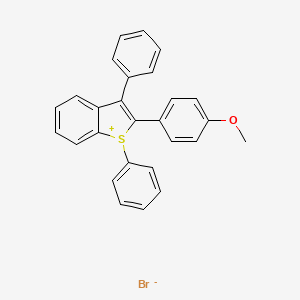
![2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole](/img/structure/B12545989.png)
